![molecular formula C19H13FN4O2 B2417656 4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 1172436-99-5](/img/structure/B2417656.png)
4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
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Overview
Description
This compound belongs to the class of organic compounds known as oxadiazoles, which are aromatic compounds containing an oxadiazole ring, a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. It also contains a pyrrolidinone ring, a fluorophenyl group, and a benzonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its oxadiazole ring, pyrrolidinone ring, fluorophenyl group, and benzonitrile group. The presence of the fluorine atom could influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring, pyrrolidinone ring, fluorophenyl group, and benzonitrile group could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Scientific Research Applications
- Incorporating trifluoromethyl groups has become a valuable strategy in drug development. These groups can enhance bioactivity, metabolic stability, and pharmacokinetic properties .
- Researchers have explored 1,2,3-triazoles as building blocks for bioactive compounds. The compound could serve as a scaffold for designing novel drugs .
- The compound’s synthesis involves a copper-catalyzed click reaction. Specifically, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) reacts with 2-bromo-3,3,3-trifluoropropene (BTP) to form 3,3,3-trifluoropropyne (TFP) in situ. This process leads to the formation of 1,2,3-triazoles with high yields and broad substrate scope .
- 1,2,3-Triazoles have gained prominence due to their diverse applications in drug discovery and biochemical research. The compound’s trifluoromethyl-substituted 1,2,3-triazole structure could be explored further for its biological activities .
- Researchers can modify the compound by introducing various substituents at position 4 of the 1,2,4-triazole ring. These derivatives may exhibit distinct properties and activities .
- Although not directly related to the compound, indole derivatives are of wide interest due to their diverse biological and clinical applications. For instance, indole-3-acetic acid is a plant hormone produced from tryptophan degradation in higher plants .
- The compound’s potential value was demonstrated by its successful application in a gram-scale reaction. This scalability is crucial for practical use in research and industry .
Drug Discovery and Medicinal Chemistry
Click Chemistry and Regioselective Synthesis
Heterocyclic Chemistry
Derivatives and Analogues
Plant Hormones and Indole Derivatives
Gram-Scale Synthesis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2/c20-15-2-1-3-16(9-15)24-11-14(8-17(24)25)18-22-19(26-23-18)13-6-4-12(10-21)5-7-13/h1-7,9,14H,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPIXDXTGCTYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile |
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